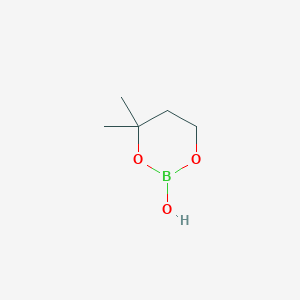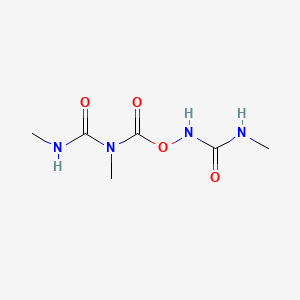![molecular formula C22H24O2 B14687802 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene CAS No. 31268-56-1](/img/structure/B14687802.png)
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene is an organic compound characterized by its unique structure, which includes an ethenoxy group attached to a benzene ring and a cyclohexyl group
Preparation Methods
The synthesis of 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzene derivatives
Reaction Conditions: These reactions often require specific conditions such as the presence of catalysts (e.g., Lewis acids) and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Chemical Reactions Analysis
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenoxy groups to ethyl groups, altering the compound’s properties.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include various substituted benzene derivatives and cyclohexyl compounds.
Scientific Research Applications
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can trigger signaling pathways that result in changes in cellular functions, such as apoptosis or proliferation.
Comparison with Similar Compounds
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethenoxy-4-phenylbenzene and 1-ethoxy-4-nitrobenzene share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of both ethenoxy and cyclohexyl groups in this compound makes it unique, providing distinct chemical and physical properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
31268-56-1 |
|---|---|
Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H24O2/c1-3-23-20-12-8-18(9-13-20)22(16-6-5-7-17-22)19-10-14-21(15-11-19)24-4-2/h3-4,8-15H,1-2,5-7,16-17H2 |
InChI Key |
HYMVNNOTVYYGEF-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



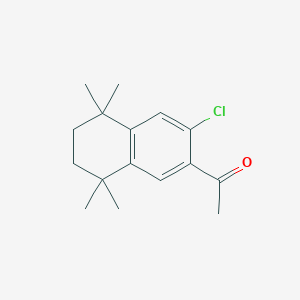
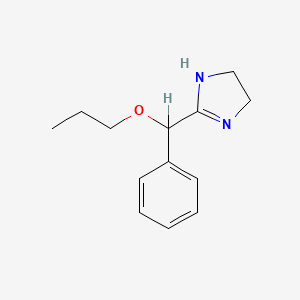



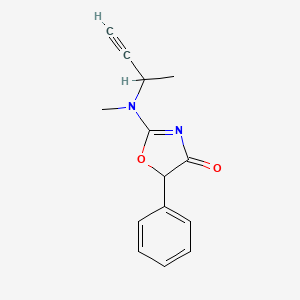
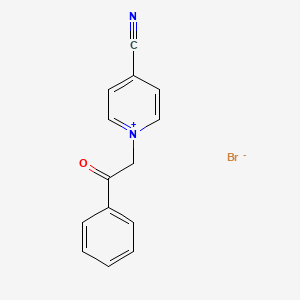
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)

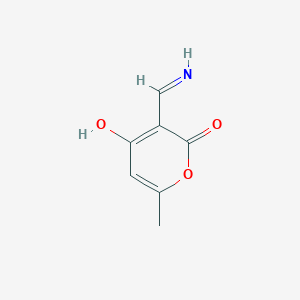
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
